molecular formula C14H14ClF2NO4 B7048511 2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid

2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid

Cat. No.: B7048511
M. Wt: 333.71 g/mol
InChI Key: VHBWXHOWWNAJFZ-UHFFFAOYSA-N
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Description

2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyl group substituted with chlorine and fluorine atoms, an oxan ring, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid typically involves multiple steps, starting with the preparation of 3-chloro-2,4-difluorobenzoyl chloride This intermediate is then reacted with an appropriate amine to form the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl derivatives with different substituents, such as:

  • 2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]propionic acid
  • 2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]butyric acid

Uniqueness

The uniqueness of 2-[4-[(3-Chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid lies in its specific combination of functional groups and its potential applications. The presence of chlorine and fluorine atoms in the benzoyl group, along with the oxan ring and acetic acid moiety, gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-[(3-chloro-2,4-difluorobenzoyl)amino]oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2NO4/c15-11-9(16)2-1-8(12(11)17)13(21)18-14(7-10(19)20)3-5-22-6-4-14/h1-2H,3-7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBWXHOWWNAJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)NC(=O)C2=C(C(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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